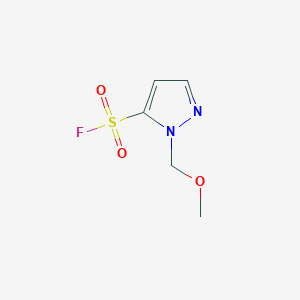

1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7FN2O3S |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(methoxymethyl)pyrazole-3-sulfonyl fluoride |

InChI |

InChI=1S/C5H7FN2O3S/c1-11-4-8-5(2-3-7-8)12(6,9)10/h2-3H,4H2,1H3 |

InChI Key |

CJHCUWNLSLHXTQ-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C(=CC=N1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 1H-pyrazole-5-sulfonyl chloride with methoxymethyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

- 1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl fluoride can be a building block in creating new pharmaceuticals that target specific biological pathways.

- Compounds with similar structures have shown potential in inhibiting specific enzymes or pathways associated with diseases like cancer and inflammation. The sulfonyl fluoride part of the compound can interact with biological targets, which could lead to therapeutic uses.

Materials Science

- The unique properties of this compound could be used to develop functional materials or catalysts for organic synthesis.

Interaction Studies

Interaction studies involving this compound often focus on its reactivity with biological molecules and other chemical species. Techniques like NMR spectroscopy and mass spectrometry are used to understand how it interacts with other molecules. Understanding these interactions helps to evaluate the compound's potential therapeutic effects and improve its effectiveness in biological systems.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Methoxymethyl and sulfonyl fluoride groups | Versatile reactivity with nucleophiles |

| 4-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl fluoride | Methoxy group at different position | Potentially different biological activities |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Enhanced lipophilicity |

| Benzo[d][1,3]dioxole-5-sulfonyl fluoride | Dioxole ring structure | Unique electronic properties |

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxymethyl group can also influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl fluoride and related pyrazole derivatives:

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonamide : The sulfonyl fluoride group in the target compound exhibits higher electrophilicity compared to sulfonamides, enabling covalent bond formation with nucleophiles (e.g., lysine residues in proteins). Sulfonamides, such as those in and , are less reactive but more prevalent in pharmaceuticals due to their hydrogen-bonding capacity and metabolic stability.

- Sulfonyl Fluoride vs. Fluorides offer a balance between reactivity and shelf life, making them preferable for long-term storage and controlled reactions.

- Sulfanyl (Thioether) Derivatives : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde prioritize steric and electronic stabilization over reactivity, as sulfanyl groups are less electrophilic.

Substitution Patterns and Electronic Effects

- The methoxymethyl group at the N1 position of the target compound may enhance solubility in polar solvents compared to bulkier aryl substituents (e.g., 4-methylphenyl in ).

- Trifluoromethyl groups (as seen in ) introduce strong electron-withdrawing effects, which can alter the pyrazole ring’s electronic density and reactivity.

Research Findings and Data

Stability Data (Inferred)

- Sulfonyl fluorides generally exhibit hydrolytic stability at neutral pH but react selectively under basic or nucleophilic conditions. This contrasts with sulfonamides, which remain inert under similar conditions .

Biological Activity

1-(Methoxymethyl)-1H-pyrazole-5-sulfonyl fluoride is a synthetic compound characterized by a pyrazole ring with a methoxymethyl substituent and a sulfonyl fluoride functional group. This compound belongs to a class of sulfonyl fluorides, known for their reactivity and potential in medicinal chemistry. The biological activity of this compound has been explored in various contexts, particularly its pharmacological potential against diseases such as cancer and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the sulfonyl fluoride group enhances its reactivity with biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈FNO₂S |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | This compound |

The sulfonyl fluoride moiety in this compound allows for covalent interactions with nucleophilic sites in enzymes and proteins, potentially leading to inhibition of specific biological pathways. This mechanism is particularly relevant in the context of cancer treatment, where targeting key enzymes can halt tumor growth.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of pyrazole have shown selective cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cells, with IC50 values ranging from to .

A study demonstrated that pyrazole derivatives could induce apoptosis and inhibit topoisomerase II, which is crucial for DNA replication in cancer cells . The sulfonyl fluoride group may enhance these effects by increasing the compound's reactivity with critical biological targets.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. A related study found that certain pyrazole sulfonamide derivatives exhibited selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . This suggests that this compound could potentially serve as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including those structurally related to this compound:

- Study on Anticancer Agents : A series of pyrazoline hybrids demonstrated potent anticancer activity, with some compounds showing high affinity for cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties against various pathogens. Compounds were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising results .

- In Vivo Efficacy : In mouse xenograft models, certain pyrazole compounds displayed significant tumor growth inhibition at low dosages, highlighting their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.